molecular formula C10H10O5 B565172 5-Acetyloxy-4-acetyl-resorcinol CAS No. 52751-41-4

5-Acetyloxy-4-acetyl-resorcinol

Cat. No.: B565172
CAS No.: 52751-41-4
M. Wt: 210.185
InChI Key: NJCUKDFYGDWNOS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyloxy-4-acetyl-resorcinol typically involves the acetylation of resorcinol derivatives. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the hydroxyl groups .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 5-Acetyloxy-4-acetyl-resorcinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Acetyloxy-4-acetyl-resorcinol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Acetyloxy-4-acetyl-resorcinol involves its interaction with various molecular targets. The compound can inhibit specific enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

Uniqueness: 5-Acetyloxy-4-acetyl-resorcinol is unique due to the presence of two acetyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2-acetyl-3,5-dihydroxyphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-5(11)10-8(14)3-7(13)4-9(10)15-6(2)12/h3-4,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCUKDFYGDWNOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1OC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675503
Record name 2-Acetyl-3,5-dihydroxyphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52751-41-4
Record name 2-Acetyl-3,5-dihydroxyphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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